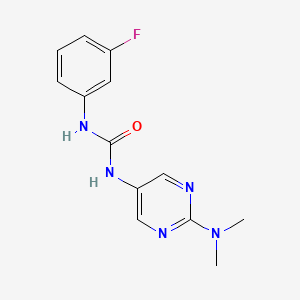
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'AZD-4547' and belongs to the class of small-molecule inhibitors. It has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the inhibition of FGFR, which is a receptor tyrosine kinase that regulates cell growth and differentiation. By inhibiting FGFR, this compound can prevent the growth and proliferation of cancer cells, which makes it a potential candidate for cancer treatment. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathway of FGFR. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
実験室実験の利点と制限
The advantages of using 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are many potential future directions for the research and development of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea. Some of these directions include:
1. Further studies on the mechanisms of action of this compound in cancer cells and other diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential applications of this compound in combination with other drugs for cancer treatment.
4. Exploration of the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
5. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound that has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. It has been extensively studied for its potential applications in various fields of scientific research, and there are many potential future directions for the research and development of this compound. However, further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-fluorobenzoyl chloride in the presence of an organic base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the final product. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the inhibition of fibroblast growth factor receptor (FGFR), which is involved in the regulation of cell growth and differentiation. This makes it a potential candidate for the treatment of various types of cancer, such as gastric cancer, lung cancer, and breast cancer. Additionally, it has also shown potential in the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
特性
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-19(2)12-15-7-11(8-16-12)18-13(20)17-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIPTBSZVFBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)
![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)
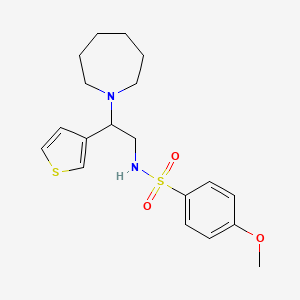
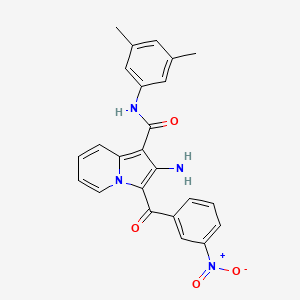
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
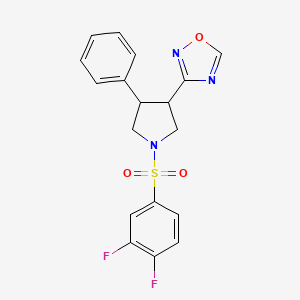
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)
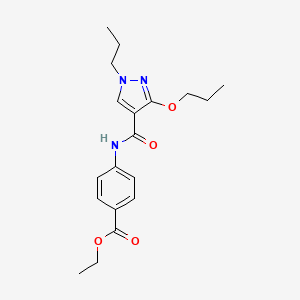
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)